molecular formula C15H15F3N4O2 B2637343 N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-(trifluoromethyl)benzamide CAS No. 1797974-63-0

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-(trifluoromethyl)benzamide

Cat. No.: B2637343
CAS No.: 1797974-63-0
M. Wt: 340.306
InChI Key: WJLLOWKGFLOSRJ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a pyrimidine core substituted with dimethylamino and methoxy groups at positions 4 and 2, respectively, and a trifluoromethyl-benzamide moiety at position 3. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrimidine ring may facilitate interactions with biological targets via hydrogen bonding .

Properties

IUPAC Name

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2/c1-22(2)12-11(8-19-14(21-12)24-3)20-13(23)9-6-4-5-7-10(9)15(16,17)18/h4-8H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLLOWKGFLOSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyrimidine derivative with 2-(trifluoromethyl)benzoyl chloride under appropriate reaction conditions, such as the presence of a base like triethylamine, to form the desired benzamide compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-(trifluoromethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. The compound’s functional groups enable it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, analogs with overlapping structural motifs can be inferred:

N-[3-(4,5'-BIPYRIMIDIN-2-YLAMINO)-4-METHYLPHENYL]-4-{[(3S)-3-(DIMETHYLAMINO)PYRROLIDIN-1-YL]METHYL}-3-(TRIFLUOROMETHYL)BENZAMIDE ()

  • Structural Similarities: Both compounds contain a trifluoromethyl-benzamide group. Pyrimidine rings are present in both, though the bipyrimidinylamino group in this analog adds complexity.
  • Key Differences: The analog includes a pyrrolidinylmethyl substituent and a bipyrimidine system, which may enhance target binding affinity or solubility compared to the simpler pyrimidine core in the target compound. The dimethylamino group is part of a pyrrolidine ring rather than a pyrimidine substituent, altering stereoelectronic properties .

5-Bromo-2-N-[7-methoxy-3,4-dihydrospiro[1,4-benzoxazine-2,10-cyclopropane]-6-yl]-4-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidine-2,4-diamine ()

  • Structural Similarities: Pyrimidine core with methoxy and amino substituents. Presence of aromatic systems (benzoxazine, phenyl) for hydrophobic interactions.
  • Key Differences :
    • The spirocyclic benzoxazine-cyclopropane system introduces conformational rigidity, which is absent in the target compound.
    • Bromine substitution at position 5 may increase molecular weight and alter pharmacokinetics .

N-(1-{(2R,4S,5S)-5-[Bis-(4-methoxy-phenyl)-phenyl-methylsulfanylmethyl]-4-hydroxy-tetrahydro-furan-2-yl}-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide ()

  • Structural Similarities :
    • Benzamide and pyrimidine moieties.
    • Methoxy groups contribute to solubility.
  • Key Differences: The tetrahydrofuran ring and bulky tritylthioether group suggest a design for nucleoside analog applications (e.g., antiviral or antisense oligonucleotides). The 2-oxo-1,2-dihydropyrimidine system differs from the dimethylamino/methoxy-substituted pyrimidine in the target compound .

Limitations of Available Evidence

  • No direct pharmacological or biochemical data (e.g., IC50, binding assays) are provided for the target compound or its analogs.
  • Structural comparisons are speculative, as functional group contributions (e.g., -CF3 vs. -Br) depend on target-specific interactions.

Biological Activity

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring substituted with a dimethylamino and methoxy group, alongside a benzamide moiety with a trifluoromethyl group. Its molecular formula is C13H12F3N3OC_{13}H_{12}F_3N_3O, and it has a molecular weight of approximately 303.25 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Suzuki-Miyaura Coupling : A common method for forming carbon-carbon bonds using boron reagents and palladium catalysts.
  • Recrystallization and Chromatography : Employed for purification to achieve high yield and purity levels.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding, while the methoxypyrimidinyl moiety may participate in π-π stacking interactions. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Anticancer Properties

Research indicates that this compound can interfere with cellular pathways associated with cancer proliferation. For instance, studies have shown that related compounds can activate the p53 pathway, promoting apoptosis in cancer cells. The mechanism involves upregulating death receptors (DR4 and DR5) while downregulating anti-apoptotic factors like c-FLIP, thus enhancing the intrinsic apoptotic pathway .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary tests demonstrated efficacy against various bacterial strains, suggesting potential for development as an antimicrobial agent.

Case Studies

  • Case Study on Antiproliferative Activity :
    • In vitro studies demonstrated that derivatives of this compound exhibited significant antiproliferative effects against human lung carcinoma (H292) cells. The compound showed IC50 values that indicate effective inhibition of cell growth .
  • Mechanistic Studies :
    • A detailed investigation into the mechanism revealed that the compound induces apoptosis through mitochondrial pathways, evidenced by increased caspase activity and changes in mitochondrial membrane potential.

Data Table: Biological Activity Summary

Activity Type Effect Reference
AnticancerInduces apoptosis in H292 cells
AntimicrobialEffective against bacterial strains
Enzymatic InhibitionModulates specific enzyme activities

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis optimization involves multi-step reactions with strict control of temperature, pH, and reagent stoichiometry. For example, condensation reactions between hydroxylamine derivatives and acyl chlorides (e.g., p-trifluoromethyl benzoyl chloride) require anhydrous conditions and inert atmospheres to prevent hydrolysis . Purification via column chromatography or recrystallization (using solvents like dichloromethane/pentanes) is critical for isolating high-purity intermediates . Hazard assessments for reagents (e.g., trichloroisocyanuric acid) and mutagenicity screening (e.g., Ames II testing) must precede scale-up .

Q. How should researchers address safety and stability concerns during handling?

  • Methodological Answer : Conduct a hazard analysis for reagents (e.g., O-benzyl hydroxylamine HCl) and intermediates, referencing guidelines like Prudent Practices in the Laboratory . Stability studies using differential scanning calorimetry (DSC) reveal decomposition temperatures, guiding storage conditions (e.g., refrigeration for thermally labile intermediates) . Use fume hoods, PPE, and closed-system transfers to mitigate exposure risks, particularly for mutagenic intermediates .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for verifying substituents like the trifluoromethyl and dimethylamino groups.
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) or thin-layer chromatography (TLC) using silica gel plates .
  • Crystallography : Single-crystal X-ray diffraction for resolving conformational details, such as dihedral angles between the pyrimidine ring and aromatic substituents .

Advanced Research Questions

Q. How do structural modifications influence the compound's biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., replacing methoxy with ethoxy groups) and testing against biological targets. For example, intramolecular hydrogen bonds (e.g., N–H⋯N interactions) can stabilize conformations critical for enzyme binding . Computational docking (e.g., using AutoDock Vina) paired with in vitro assays (e.g., IC₅₀ determination) identifies pharmacophoric motifs .

Q. How should conflicting data on mutagenicity or toxicity be resolved?

  • Methodological Answer : Discrepancies in mutagenicity data (e.g., Ames test vs. in vivo models) require cross-validation. For example, Ames II testing may show low mutagenicity for anomeric amides, but follow-up micronucleus assays in mammalian cells provide complementary data . Dose-response curves and metabolite profiling (via LC-MS) clarify whether toxicity arises from the parent compound or degradation products .

Q. What mechanistic insights exist for its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The trifluoromethyl group acts as a strong electron-withdrawing moiety, polarizing adjacent bonds and enhancing electrophilicity. Kinetic studies (e.g., monitoring by ¹⁹F NMR) reveal reaction rates with nucleophiles like amines or thiols. Solvent effects (e.g., acetonitrile vs. DMF) and catalysis (e.g., Na pivalate) optimize yields in SNAr reactions .

Q. What are the degradation pathways under stressed conditions?

  • Methodological Answer : Forced degradation studies (e.g., exposure to heat, light, or acidic/basic conditions) coupled with LC-MS identify degradation products. For instance, thermal decomposition (via DSC) may cleave the benzamide bond, releasing pyrimidine derivatives . Accelerated stability studies (40°C/75% RH) over 6 months inform formulation strategies .

Q. How can researchers elucidate its interaction with biological targets?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to proteins (e.g., kinases). Cryo-EM or X-ray co-crystallography resolves binding poses, while siRNA knockdown assays validate target relevance in cellular models .

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